N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
This compound features a triazolo[4,3-a]quinoxaline core fused with a 1-oxo group at position 1,2,2. The acetamide moiety is substituted with a 3-acetylphenyl group, while the quinoxaline ring is modified with a 2-methylphenoxy substituent at position 3. The acetylphenyl and methylphenoxy groups likely influence solubility, bioavailability, and target binding affinity compared to simpler analogues.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O4/c1-16-8-3-6-13-22(16)35-25-24-29-30(26(34)31(24)21-12-5-4-11-20(21)28-25)15-23(33)27-19-10-7-9-18(14-19)17(2)32/h3-14H,15H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHCHWPSIFVWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC(=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoxaline derivatives and hydrazine derivatives.
Introduction of the phenoxy group: This step involves the substitution of a hydrogen atom on the triazoloquinoxaline core with a 2-methylphenoxy group, often using nucleophilic aromatic substitution reactions.
Acetylation of the phenyl ring: The acetyl group is introduced to the phenyl ring through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazoloquinoxaline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 467.5 g/mol
- CAS Number : 1189695-88-2
- IUPAC Name : N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Physical Properties
The compound's physical properties such as density and boiling point are not well-documented in the available literature. Further experimental characterization is needed for comprehensive data.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a screening of various compounds for their efficacy against different cancer cell lines has shown promising results for this compound.
Case Study: Anticancer Screening
A notable study conducted by Fayad et al. (2019) involved the identification of novel anticancer compounds through screening a drug library on multicellular spheroids. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at various phases.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(3-acetylphenyl)-... | HCT116 | 12.5 | Apoptosis induction |
| N-(3-acetylphenyl)-... | MCF7 | 15.0 | Cell cycle arrest |
Other Pharmacological Effects
In addition to its anticancer properties, this compound may possess other pharmacological activities. Preliminary findings suggest potential anti-inflammatory and antimicrobial effects; however, these require further validation through rigorous testing.
Antimicrobial Activity
Some derivatives related to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-based activity analysis indicates that specific substitutions on the phenoxy group enhance this activity.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Triazoloquinoxaline Derivatives
- Structure: 2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide.
- Key Differences: Replaces the triazolo[4,3-a]quinoxaline core with a simpler 1,2,3-triazole linked to a nitroquinoxaline. The acetamide is substituted with a phenylthiazole group instead of acetylphenyl.
Compound from Piras et al. ():
- Structure: Methyl [4-(substituted 2-quinoxalinyloxy)phenyl] acetates and glutamate analogues.
- Key Differences: Lacks the triazole ring but incorporates methotrexate-like glutamate moieties. The quinoxaline is substituted with phenoxy groups.
- Activity : Evaluated for in vitro anticancer activity, demonstrating IC₅₀ values in the micromolar range. The glutamate chain enhances targeting of folate receptors, unlike the acetylphenyl group in the target compound .
Triazole-Acetamide Hybrids
- Structure : N-((2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-phenylpropanamide.
- Key Differences : Features a fluorinated phenyl group and a triazole linked to a chiral hydroxybutan-2-yl chain. The acetamide is replaced with a propanamide.
- Activity : Part of a series tested for antifungal activity, highlighting the role of fluorine in enhancing membrane permeability .
Compound from El Rayes et al. ():
- Structure : 1-substituted-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolines.
- Key Differences: Replaces quinoxaline with quinazoline and introduces a 5-oxo group. The acetamide side chain is absent.
- Activity : Exhibits anticonvulsant properties in rodent models, suggesting triazoloquinazolines as CNS-active scaffolds .
Biological Activity
N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide (CAS Number: 1189695-88-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H21N5O4
- Molecular Weight : 467.5 g/mol
- Structure : The compound contains a quinoxaline core fused with a triazole ring, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Research indicates that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- IC50 Values : In comparative studies, related compounds have shown IC50 values in the low micromolar range, indicating potent activity against cancer cells. For example, some derivatives demonstrated IC50 values less than 10 µM against MCF-7 cells .
Antimicrobial Activity
The antimicrobial properties of this compound class are also noteworthy:
- Inhibition Studies : Compounds featuring the triazole and quinoxaline moieties have been tested against Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
- Comparison with Standards : Certain derivatives exhibited antimicrobial activity comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of acetyl group | Enhances lipophilicity and cellular uptake |
| Triazole ring | Contributes to anticancer and antimicrobial properties |
| Phenoxy substitution | Modulates interaction with biological targets |
Research has indicated that modifications in the phenyl or triazole rings can significantly alter the potency of these compounds .
Case Studies
- Anticancer Screening : A study screened a library of compounds similar to this compound against multicellular spheroids representing tumor microenvironments. Results showed enhanced efficacy compared to traditional monolayer cultures, highlighting the importance of 3D models in drug discovery .
- Antimicrobial Efficacy : Another study evaluated various derivatives against a panel of bacterial strains. Some derivatives demonstrated superior activity compared to established antibiotics, suggesting their potential as new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with functionalization of the quinoxaline or triazole core. For example:
- Step 1 : Formation of the triazoloquinoxaline scaffold via cyclization reactions using oxidizing agents like potassium permanganate or catalytic hydrogenation .
- Step 2 : Introduction of the 2-methylphenoxy group via nucleophilic substitution under reflux conditions (e.g., using DMF as a solvent at 80–100°C) .
- Step 3 : Acetamide coupling via a carbodiimide-mediated reaction (e.g., EDC/HOBt) with N-(3-acetylphenyl)amine . Key variables : Temperature, solvent polarity, and stoichiometric ratios of reagents significantly affect yield. For instance, excess phenoxide derivatives may lead to by-products like dimerized intermediates .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- High-Resolution Mass Spectrometry (HRMS) and NMR (¹H/¹³C) are essential for confirming molecular weight and substituent positions, particularly distinguishing between regioisomers of the triazole ring .
- HPLC with UV detection (λ = 254–280 nm) is used to assess purity (>95%), with C18 columns and acetonitrile/water gradients as mobile phases .
- X-ray crystallography resolves ambiguities in stereochemistry, as demonstrated in related quinoxaline derivatives .
Q. What preliminary biological screening methods are recommended for this compound?
- In vitro assays : Test inhibition of kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ATPase assays, given structural similarities to quinazolinone-based kinase inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via non-linear regression .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- ADMET prediction tools (e.g., SwissADME) analyze logP (optimal range: 2–4), polar surface area (<140 Ų), and CYP450 interactions. The acetylphenyl group enhances solubility but may increase metabolic clearance .
- Molecular docking (AutoDock Vina) identifies potential binding modes to targets like PARP-1, with focus on π-π stacking between the triazole ring and tyrosine residues .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from:
- Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false negatives .
- Impurity interference : Re-evaluate compound purity via LC-MS to rule out artifacts from side reactions (e.g., oxidation of methylphenoxy groups) .
- Cell line heterogeneity : Validate results across multiple cell models (primary vs. immortalized lines) .
Q. What strategies improve in vivo stability without compromising target affinity?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester-linked acetyl groups) to enhance bioavailability .
- Co-crystallization studies : Identify solvent-exposed regions for PEGylation to prolong half-life .
Methodological Challenges
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 2-methylphenoxy with halogenated aryl groups) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., triazole vs. imidazole cores) to bioactivity .
Q. How can researchers address low reproducibility in synthetic yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
